![molecular formula C8H14ClNO2 B2736605 (1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride CAS No. 2460739-53-9](/img/structure/B2736605.png)
(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride” is a chemical compound with a bicyclic structure . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic structure . The InChI code for this compound is 1S/C9H14O2/c10-9(11)6-1-3-7-5-8(7)4-2-6/h6-8H,1-5H2,(H,10,11)/t6?,7-,8+ .Physical And Chemical Properties Analysis
The physical form of “this compound” is oil . It has a molecular weight of 154.21 . The storage temperature is room temperature .Scientific Research Applications
Enantiomeric Purity and Asymmetric Syntheses
Researchers have synthesized enantiomerically pure bicyclic pyrrolidine derivatives from related azabicyclooctane carboxylic acids, demonstrating their efficiency as chiral auxiliaries in Michael-type reactions. This highlights the compound's role in facilitating asymmetric syntheses, critical for producing enantiomerically pure substances in pharmaceutical chemistry (Martens & Lübben, 1991).
Structural and Conformational Studies
A series of studies focused on the structural and conformational analysis of azabicyclooctane derivatives. For instance, a comprehensive NMR spectroscopic study of esters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride provided detailed insights into the stereochemistry of these compounds, facilitating the unambiguous assignment of their bicyclic carbon and proton resonances (Arias-Pérez et al., 2001).
Conformationally Constrained Dipeptide Isosteres
Another study introduced conformationally constrained dipeptide isosteres based on enantiopure 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids derived from tartaric acid and α-amino acids. These structures represent a novel class of dipeptide isosteres, offering potential applications in the design of biologically active compounds and peptidomimetics (Guarna et al., 1999).
Supramolecular Structures and Hydrogen Bonding
Further research explored the role of molecular conformation in the supramolecular structure of hydroxyl-N-alkylamide derivatives. This study demonstrated how the conformation of substituents influences the formation of two- and three-dimensional hydrogen-bonding networks, providing valuable insights for crystal engineering and the design of supramolecular assemblies (Foces-Foces et al., 2007).
Safety and Hazards
The safety information for “(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride” includes several hazard statements such as H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
(1R,7S)-4-azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-1-3-9-4-2-6(5)7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6+,7?; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYBIMQXNRERPZ-VPEOJXMDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2C1C2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCC[C@H]2[C@@H]1C2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

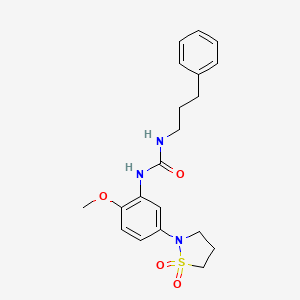
![Trimethyl[4-[(trimethylsilyl)oxy]-1-butynyl]silane](/img/structure/B2736524.png)
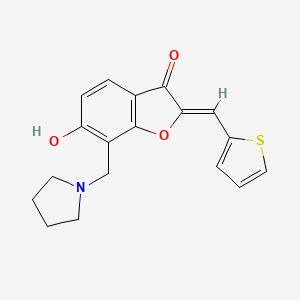

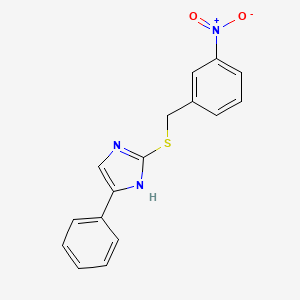
![N-(3-methoxypropyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2736529.png)

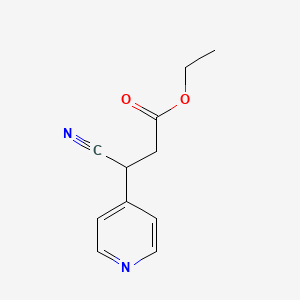

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2736537.png)
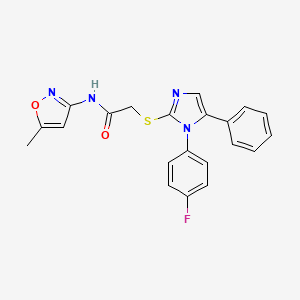

triazin-4-one](/img/structure/B2736543.png)
![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2736545.png)